molecular formula C19H19FN2O2S B2657021 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide CAS No. 862806-59-5

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Cat. No.: B2657021
CAS No.: 862806-59-5
M. Wt: 358.43
InChI Key: JBQJHTQRJLLNFQ-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups. The presence of a 4-fluorophenyl group attached to the indole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The 4-fluorophenyl group is introduced via electrophilic aromatic substitution.

The thioether linkage is formed by reacting the indole derivative with an appropriate thiol under basic conditions. Finally, the acetamide group is introduced through an acylation reaction using 2-methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether and acetamide groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-fluorophenyl)-1H-indol-3-yl)acetamide: Lacks the thioether linkage, which may affect its biological activity.

    N-(2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.

    N-(2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-ethoxyacetamide: Similar structure but with an ethoxy group instead of methoxy, which may alter its solubility and pharmacokinetic properties.

Uniqueness

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl group and the thioether linkage distinguishes it from other indole derivatives and may enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJHTQRJLLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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